![molecular formula C7H4ClN3O2 B2453397 8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid CAS No. 1159831-80-7](/img/structure/B2453397.png)

8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Chloro-[1,2,4]triazolo[4,3-a]pyridine is a chemical compound with the molecular formula C6H4ClN3. It has a molecular weight of 153.57 . This compound is a solid at room temperature and is stored in a refrigerator .

Synthesis Analysis

A series of novel 1,2,4-triazolo[4,3-a]pyridine derivatives were synthesized from 2,3-dichloropyridine and hydrazine hydrate as starting materials by multistep reactions under microwave assistance . The structures of these compounds were characterized using various techniques such as 1H NMR, MS, and elemental analysis .Molecular Structure Analysis

The molecular structure of 8-Chloro-[1,2,4]triazolo[4,3-a]pyridine was characterized using 1H NMR, MS, and elemental analysis . The InChI code for this compound is 1S/C6H4ClN3/c7-5-2-1-3-10-4-8-9-6(5)10/h1-4H .Chemical Reactions Analysis

The synthesis of 8-Chloro-[1,2,4]triazolo[4,3-a]pyridine involves a series of reactions starting from 2,3-dichloropyridine and hydrazine hydrate . The reactions were carried out under microwave assistance, providing several advantages such as high yields, facile work-up, and environmental friendliness .Physical and Chemical Properties Analysis

8-Chloro-[1,2,4]triazolo[4,3-a]pyridine is a solid at room temperature . It has a molecular weight of 153.57 . The compound is stored in a refrigerator .Applications De Recherche Scientifique

Antifungal Activities

8-Chloro-[1,2,4]triazolo[4,3-a]pyridine derivatives have demonstrated antifungal activities. For example, a study by Wang et al. (2018) showed that a specific compound with this structure exhibited inhibitory effects against various fungal species, including Stemphylium lycopersici, Fusarium oxysporum, and Botrytis cinerea (Wang et al., 2018). Similarly, a study by Yang et al. (2015) reported weak antifungal activity for a series of novel substituted 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridines (Yang et al., 2015).

Crystal Structure and Theoretical Studies

The crystal structure and theoretical calculations of these compounds have been a focus of several studies. For example, Mu et al. (2015) characterized 8-chloro-3-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine using various spectroscopic techniques and X-ray diffraction, contributing to a deeper understanding of its structural properties (Mu et al., 2015).

Synthesis and Pharmacological Assessment

Karpina et al. (2019) developed a method for synthesizing novel 1,2,4-triazolo[4,3-a]pyridine derivatives and conducted a pharmacological assessment of these compounds, highlighting their potential in drug development (Karpina et al., 2019).

Other Applications

Xu et al. (2017) synthesized novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety and evaluated their antifungal and insecticidal activities (Xu et al., 2017). In another study, Reichelt et al. (2010) presented a palladium-catalyzed synthesis method for these compounds, indicating their versatility in chemical synthesis (Reichelt et al., 2010).

Mécanisme D'action

Target of Action

Triazole compounds, which include this molecule, are known to interact with a variety of enzymes and receptors in biological systems .

Mode of Action

It’s suggested that the 1,2,4-triazolo pyridine ring in the compound may interact with the amino-acid residue on the surface of its targets, which may be responsible for its bioactivity .

Pharmacokinetics

It’s suggested that the compound has high gastrointestinal absorption and is bbb (blood-brain barrier) permeant . It’s also suggested to be a CYP1A2 inhibitor .

Result of Action

Some compounds in the triazole class have shown moderate antiproliferative activities against cancer cells , but it’s unclear if this specific compound has similar effects.

Action Environment

It’s known that the compound should be stored in an inert atmosphere at 2-8°c .

Safety and Hazards

Orientations Futures

The synthesis and study of the antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazolo[4,3-a]pyridine analogues are areas of ongoing research . The therapeutic importance of triazole derivatives has been confirmed in the literature, leading to the synthesis and study of these compounds .

Analyse Biochimique

Biochemical Properties

Triazole compounds, which include 8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid, are known to interact with a variety of enzymes and receptors in the biological system . These interactions can lead to a range of biochemical reactions, contributing to the compound’s diverse biological activities .

Cellular Effects

Related triazolopyridine derivatives have been shown to exhibit antiproliferative activities against various cancer cell lines .

Molecular Mechanism

It is known that triazolopyridine derivatives can bind to various biomolecules, leading to changes in gene expression and enzyme activity .

Propriétés

IUPAC Name |

8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2/c8-4-2-1-3-11-5(4)9-10-6(11)7(12)13/h1-3H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYWXVFKDBCHREY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NN=C2C(=O)O)C(=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2453314.png)

![(4-(3,5-difluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B2453316.png)

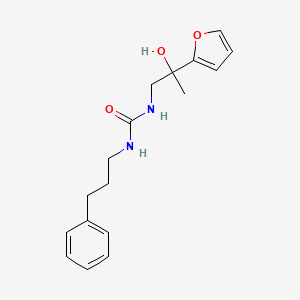

![N-[2-(furan-2-yl)-2-hydroxypropyl]furan-2-carboxamide](/img/structure/B2453322.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2453326.png)

![N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2453328.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-[4-(2,3-dihydroindol-1-ylmethyl)piperidin-1-yl]acetamide](/img/structure/B2453330.png)

![2-(1H-1,2,3-benzotriazol-1-yl)-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2453332.png)

![N,1-dimethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B2453337.png)